6-Fluoro-2-naphthaldehyde
Description
6-Fluoro-2-naphthaldehyde is an aromatic aldehyde built upon a naphthalene (B1677914) framework, which consists of two fused benzene (B151609) rings. wikipedia.orgcymitquimica.com The structure is distinguished by a fluorine atom at the 6-position and an aldehyde group (-CHO) at the 2-position of the naphthalene core. chemicalbook.com This specific arrangement of functional groups imparts unique chemical properties that make it a valuable intermediate and building block in various fields of chemical synthesis.
The presence of the fluorine atom significantly influences the molecule's electronic properties, reactivity, and biological activity, a common feature among fluorinated organic compounds. cymitquimica.comchemimpex.comnih.gov The aldehyde group is a versatile functional group that readily participates in numerous chemical reactions, such as nucleophilic additions and condensations, making it a key component for constructing more complex molecular architectures. cymitquimica.comsolubilityofthings.com
Below are the key identifiers and properties of this compound.
Table 1: Chemical Properties and Identifiers for this compound
| Property | Value |
|---|---|
| CAS Number | 721968-77-0 chemicalbook.com |
| Molecular Formula | C₁₁H₇FO chemicalbook.com |
| Molecular Weight | 174.17 g/mol chemicalbook.com |
| Boiling Point (Predicted) | 303.3±15.0 °C chemicalbook.com |
| Density (Predicted) | 1.249±0.06 g/cm³ chemicalbook.com |
This interactive table provides a summary of the key physicochemical properties of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZWESCHJCWOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630454 | |
| Record name | 6-Fluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721968-77-0 | |
| Record name | 6-Fluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Fluoro 2 Naphthaldehyde
Established Synthetic Routes for 6-Fluoro-2-naphthaldehyde Scaffolds
The synthesis of functionalized naphthaldehydes like this compound can be achieved through various strategic approaches, ranging from classical multi-step sequences to modern transition-metal-catalyzed methods.
Multi-step synthesis provides a versatile platform for the construction of substituted naphthaldehydes from readily available starting materials. These routes often involve the sequential introduction of functional groups onto a pre-existing naphthalene (B1677914) core or the construction of the naphthalene ring itself followed by functional group manipulation.
One common strategy involves the formylation of a pre-functionalized naphthalene ring. For instance, halonaphthalenes can serve as precursors to naphthaldehydes. The Sommelet reaction, which utilizes hexamethylenetetramine to convert a halomethylnaphthalene into the corresponding aldehyde, is a well-established method. orgsyn.org This approach would typically involve the initial bromination or chlorination of a suitable 6-fluoronaphthalene derivative at the 2-position, followed by conversion to the aldehyde.
Another classical approach is the oxidation of a methyl group at the desired position. If 6-fluoro-2-methylnaphthalene is available, it can be oxidized to this compound using various oxidizing agents such as selenium dioxide. orgsyn.org
Furthermore, the reduction of naphthalene carboxylic acid derivatives represents another viable route. For example, the corresponding 6-fluoro-2-naphthoyl chloride can be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminohydride. orgsyn.org These multi-step sequences, while sometimes lengthy, offer a high degree of control over the substitution pattern of the final naphthaldehyde product.
Table 1: Overview of Selected Multi-Step Synthetic Strategies for Naphthaldehydes
| Starting Material | Key Transformation | Reagents | Product |
|---|---|---|---|
| Halomethylnaphthalene | Sommelet Reaction | Hexamethylenetetramine, H₂O/HOAc | Naphthaldehyde |
| Methylnaphthalene | Oxidation | SeO₂ | Naphthaldehyde |
| Naphthoyl Chloride | Reduction | LiAl(O-t-Bu)₃H | Naphthaldehyde |
| Naphthonitrile | Reduction | SnCl₂, HCl | Naphthaldehyde |
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aromatic aldehydes, offering milder conditions and broader functional group tolerance compared to traditional methods. nih.gov These strategies are particularly useful for introducing the aldehyde functionality onto a naphthalene scaffold.
One prominent method is the palladium-catalyzed formylation of aryl halides. nih.govnih.gov In this approach, a bromo- or iodo-substituted fluoronaphthalene could be coupled with a formylating agent. For instance, using carbon monoxide and a hydrogen source (synthesis gas) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand can directly introduce the aldehyde group. nih.gov Alternatively, formic acid can be used as a convenient and environmentally friendly source of carbon monoxide. organic-chemistry.org Another variation involves the use of isocyanides as the formyl source in the presence of a hydrosilane. nih.gov
These reactions typically proceed via an oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the CO or isocyanide, and subsequent reductive elimination to yield the aldehyde and regenerate the catalyst. The choice of ligand is crucial for the efficiency and selectivity of these transformations. liverpool.ac.uk
Table 2: Examples of Palladium-Catalyzed Formylation Reactions
| Aryl Halide Substrate | Formyl Source | Palladium Catalyst/Ligand | Key Features |
|---|---|---|---|
| Aryl Bromide/Iodide | CO/H₂ (Syngas) | Pd(OAc)₂ / P(1-Ad)₂(n)Bu | Industrially relevant, high efficiency |
| Aryl Iodide | HCOOH | Pd(OAc)₂ / PPh₃ | Environmentally friendly CO source |
| Aryl Halide | tert-Butyl Isocyanide | Pd Catalyst / JohnPhos | Mild conditions, low toxicity |
Benzannulation reactions provide a convergent and powerful strategy for the de novo synthesis of highly substituted naphthalene cores. nih.gov These reactions involve the construction of the benzene (B151609) ring of the naphthalene system from acyclic or simpler cyclic precursors.
A particularly relevant method is the reaction of o-alkynylbenzaldehydes with alkynes. nih.govsemanticscholar.org This transformation, often catalyzed by transition metals like gold, copper, or rhenium, or even promoted by Brønsted acids, leads to the formation of 2,3-disubstituted naphthalenes. semanticscholar.orgresearchgate.net By carefully choosing the substituents on both the o-alkynylbenzaldehyde and the alkyne, a high degree of control over the final substitution pattern of the naphthalene product can be achieved. nih.gov This methodology is well-suited for accessing complex aromatic architectures. researchgate.net While this specific route often leads to naphthyl ketones, modifications and related cycloaddition strategies can be employed to generate naphthaldehyde derivatives. nih.gov
For example, the Asao-Yamamoto benzannulation has been recognized for its efficiency in combining substituted 2-(phenylethynyl)benzaldehydes with alkynes to form 2,3-substituted naphthalenes. nih.gov The regioselectivity is often governed by the electronic properties of the alkyne substrate. nih.gov This approach allows for the synthesis of naphthalenes with controlled substitution at multiple positions. nih.govnih.gov
Derivatization Strategies of this compound
The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff bases (or imines). This reaction typically involves mixing the aldehyde and the amine in a suitable solvent, often with heating or acid/base catalysis, to form the characteristic azomethine (-C=N-) bond. researchgate.netnih.gov
A wide variety of primary amines can be used in this reaction, including aliphatic and aromatic amines, hydrazines, and hydrazides, leading to a diverse range of Schiff base derivatives. asianpubs.orguobaghdad.edu.iq For instance, the reaction of 2-hydroxy-1-naphthaldehyde, a closely related compound, with various amines such as 2,2'-diaminodibenzyl, 2-aminobenzothiazole, and amino acids has been extensively reported, highlighting the versatility of this reaction. asianpubs.orgresearchgate.netresearchgate.net The principles of these reactions are directly applicable to this compound. The resulting Schiff bases are not only important synthetic intermediates but also find applications as ligands in coordination chemistry and exhibit a range of biological activities. science.gov
Table 3: Examples of Amines for Schiff Base Formation with Naphthaldehydes
| Amine Type | Example | Resulting Schiff Base Feature |
|---|---|---|
| Aromatic Diamine | 2,2'-Diaminodibenzyl | Potential for metal complexation |
| Heterocyclic Amine | 2-Aminobenzothiazole | Introduction of a heterocyclic moiety |
| Amino Acid | L-Histidine | Chiral, biologically relevant side chains |
| Hydrazide | 2-Amine benzhydrazide | Tetradentate ligand potential |
The this compound scaffold is a valuable starting point for the synthesis of compounds for structure-activity relationship (SAR) studies in drug discovery. The aldehyde group can be readily transformed into other functionalities, and the naphthalene ring can be further substituted to explore the impact of different groups on biological activity.
A notable example is the development of 6-fluoro-2-naphthyl derivatives as antagonists of the CCR3 receptor, which is implicated in inflammatory diseases. nih.gov In these studies, this compound would be a key intermediate. The aldehyde can be converted to a methyl group via reductive amination, linking the fluoronaphthyl moiety to a larger molecular scaffold. nih.gov Researchers performed systematic structural modifications on a lead compound containing the 6-fluoro-2-naphthyl group to optimize its pharmacological profile. nih.gov Specifically, they focused on modifying other parts of the molecule to reduce inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme while maintaining potent CCR3 inhibitory activity. nih.gov This work led to the identification of a derivative with comparable CCR3 activity but significantly reduced CYP2D6 inhibition, demonstrating the utility of the 6-fluoro-2-naphthyl scaffold in medicinal chemistry. nih.gov The introduction of fluorine is often used in medicinal chemistry to modulate properties such as metabolic stability and binding affinity.
Fluorine Atom as a Strategic Modulator in Synthetic Design
The introduction of a fluorine atom into a molecule like this compound is a deliberate design choice aimed at modulating its physicochemical and biological properties. tandfonline.compharmacyjournal.org Fluorine, being the most electronegative element, exerts a powerful influence on the electronic environment of the naphthalene ring system. tandfonline.com This strategic placement can significantly alter a compound's metabolic stability, binding affinity to target proteins, and pharmacokinetic profile. researchgate.netacs.org
The C-F bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites that are otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes. nbinno.comnih.gov This leads to a longer half-life in the body. nbinno.com Furthermore, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius (1.47 Å for fluorine vs. 1.20 Å for hydrogen), allows for steric mimicry while introducing profound electronic changes. tandfonline.com
The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which in turn affects a molecule's absorption and distribution characteristics. nih.govmdpi.com By modifying the electron distribution, fluorine can impact dipole moments and chemical reactivity, influencing how the molecule interacts with biological targets. tandfonline.com In the context of this compound, the fluorine at the 6-position influences the reactivity of the aldehyde group at the 2-position, making it a valuable intermediate for constructing novel chemical entities. nbinno.com This modulation is a key reason why fluorinated compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nbinno.comresearchgate.net
| Property Influenced by Fluorine | Effect of Fluorination | Underlying Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond blocks sites vulnerable to metabolic oxidation. nbinno.comnih.gov |
| Binding Affinity | Enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets without adding significant steric bulk. tandfonline.com |
| Lipophilicity | Increased | The C-F bond is more lipophilic than the C-H bond, which can improve membrane permeability and absorption. nbinno.commdpi.com |
| Acidity/Basicity (pKa) | Altered | As the most electronegative element, fluorine's strong inductive effect can lower the pKa of nearby acidic protons or reduce the basicity of amines. tandfonline.comnih.gov |
| Conformation | Modified | The electronic and steric properties of fluorine can influence the preferred conformation of a molecule, affecting its interaction with receptors. pharmacyjournal.orgacs.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. researchgate.netinternationaljournalcorner.com The synthesis of related naphthaldehyde derivatives has been shown to benefit from greener approaches, such as using biodegradable catalysts and solvent-free conditions, which lead to higher yields, shorter reaction times, and the avoidance of hazardous solvents. tandfonline.com
The twelve principles of green chemistry provide a framework for achieving this goal. sigmaaldrich.comacs.org For a hypothetical synthesis of this compound, these principles can be applied in several ways. For instance, a synthetic route could be designed to maximize atom economy , ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. yale.eduacs.org
Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure can significantly reduce the environmental and economic impact. yale.edu The choice of solvents is also critical; utilizing safer solvents or developing solvent-free reaction conditions is a key tenet of green chemistry. sigmaaldrich.com Water-mediated reactions, for example, have been shown to be an effective green route for the synthesis of related bis(aminoindolyl)methanes from aldehydes. acs.orgacs.org By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable. vapourtec.com
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| Prevention | Design the synthesis to minimize waste generation from the outset. epa.gov |
| Atom Economy | Select reaction pathways (e.g., addition reactions) that incorporate most of the starting materials into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Use and generate substances with minimal toxicity, for example, by avoiding highly toxic fluorinating agents. sigmaaldrich.com |
| Designing Safer Chemicals | While the target is fixed, ensure intermediates and byproducts are as non-toxic as possible. yale.edu |
| Safer Solvents and Auxiliaries | Employ water, supercritical fluids, or solvent-free conditions instead of volatile organic compounds (VOCs). sigmaaldrich.com |
| Design for Energy Efficiency | Utilize catalytic methods that allow for lower reaction temperatures and pressures. epa.gov |
| Use of Renewable Feedstocks | Explore starting materials derived from renewable sources rather than depletable fossil fuels where feasible. yale.edu |
| Reduce Derivatives | Avoid unnecessary use of protecting groups to reduce steps, reagents, and waste. acs.org |
| Catalysis | Employ highly selective catalysts to improve yield and reduce byproducts, in place of stoichiometric reagents. acs.org |
| Design for Degradation | Design the process so that any byproducts or waste can break down into innocuous substances. yale.edu |
| Real-time Analysis for Pollution Prevention | Implement in-process monitoring to control reactions and prevent the formation of hazardous byproducts. epa.gov |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the potential for chemical accidents like explosions or fires. sigmaaldrich.com |
Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 2 Naphthaldehyde and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Fluoro-2-naphthaldehyde, ¹H, ¹³C, and ¹⁹F NMR studies provide a detailed map of the hydrogen, carbon, and fluorine atoms within the molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a naphthaldehyde derivative, the aldehydic proton is highly deshielded and appears as a singlet at a low field, generally between 9.5 and 10.5 ppm. The aromatic protons on the naphthalene (B1677914) ring system typically resonate in the range of 7.0 to 9.0 ppm. The specific chemical shifts and coupling patterns (splitting of signals) are influenced by the position of the fluorine substituent and the aldehyde group, allowing for the precise assignment of each proton. For instance, protons on the carbon atoms adjacent to the fluorine atom will exhibit coupling (spin-spin splitting) with the ¹⁹F nucleus.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehydic H | ~9.9 | s |
Note: Actual experimental values may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. The aldehydic carbonyl carbon is characteristically found at a very low field, typically between 190 and 200 ppm youtube.comcompoundchem.com. Aromatic carbons resonate in the region of 110-170 ppm oregonstate.eduwisc.edu. The carbon atom directly bonded to the fluorine atom (C-6) will show a large one-bond coupling constant (¹J C-F), resulting in a doublet. Other nearby carbons will also exhibit smaller couplings to the fluorine atom, providing further structural confirmation.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Aromatic Aldehydes
| Carbon Type | Chemical Shift Range (ppm) |
|---|---|
| Aldehyde (C=O) | 190 - 200+ |
| Aromatic (C-F) | 155 - 165 (as a doublet) |
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Fluorine Environments
Fluorine-19 NMR (¹⁹F NMR) is highly sensitive for detecting fluorine atoms. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the electronic environment. azom.com For aromatic fluorine compounds like this compound, the ¹⁹F chemical shift is expected to appear in the range of -100 to -140 ppm relative to a standard like CFCl₃. colorado.eduucsb.edu The signal for the fluorine atom will be split into multiplets due to coupling with neighboring protons on the aromatic ring, providing valuable information about its position. azom.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O), which typically appears in the region of 1680-1715 cm⁻¹. The C-F bond stretching vibration gives rise to a strong band in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear as a series of bands in the 1400-1600 cm⁻¹ range. Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the naphthalene ring system.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Aldehyde) | Stretch | 1680 - 1715 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-F | Stretch | 1100 - 1300 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can confirm the molecular formula of this compound, which is C₁₁H₇FO. This technique helps to distinguish it from other isomers or compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are often used to generate ions for analysis. acs.org
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Crystal Packing and Supramolecular Interactions
While a specific crystal structure for this compound is not publicly available, the analysis of the closely related parent compound, 2-naphthaldehyde (B31174), provides a robust model for understanding its probable crystal packing. The crystal structure of 2-naphthaldehyde reveals a monoclinic system with the space group P 1 21/c 1. nih.gov This structural framework can be used to infer the supramolecular interactions that are likely to govern the solid-state assembly of its fluorinated derivative.
C—H···O Hydrogen Bonds: As observed in other naphthaldehyde derivatives, it is highly probable that weak hydrogen bonds form between the aldehydic oxygen atom and aromatic or aldehydic hydrogen atoms of neighboring molecules. These interactions are a common motif in the crystal packing of carbonyl-containing compounds.
π–π Stacking Interactions: The planar naphthalene core is predisposed to engage in π–π stacking. The introduction of a fluorine atom can modify the electrostatics of the aromatic system, potentially strengthening these interactions. Perfluorination of aromatic systems has been shown to enhance π-stacking due to favorable electrostatic interactions. rsc.org
C—H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor and aromatic C-H groups as donors are a likely feature. These interactions, while weak, can play a crucial role in directing the supramolecular assembly.
Halogen···Halogen Interactions: Depending on the packing arrangement, close contacts between fluorine atoms on adjacent molecules may occur, contributing to the stability of the crystal lattice.
The interplay of these forces dictates the final crystal structure, influencing properties such as melting point, solubility, and morphology. The table below summarizes the crystallographic data for the parent compound, 2-naphthaldehyde, which serves as a foundational model.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 2-Naphthaldehyde | C₁₁H₈O | Monoclinic | P 1 21/c 1 | a = 6.3287 Å, b = 7.4523 Å, c = 16.8507 Å, β = 92.703° | nih.gov |
Conformational Analysis
The conformational flexibility of this compound is primarily associated with the rotation of the aldehyde group relative to the naphthalene ring. Theoretical and spectroscopic studies on the parent molecule, 2-naphthaldehyde, have established the conformational landscape for this system. acs.orgresearchgate.net
The rotation around the C2-C(aldehyde) bond gives rise to two planar conformers: cis and trans. These conformers are defined by the dihedral angle between the C=O bond of the aldehyde and the adjacent C1-C8a bond of the naphthalene ring.
trans conformer: The C=O bond points away from the C1 position.
cis conformer: The C=O bond points towards the C1 position.
A detailed investigation combining rotational and vibrational spectroscopy with quantum chemical calculations has shown that for 2-naphthaldehyde, the trans conformer is the more stable of the two. researchgate.net At room temperature (300 K), it is estimated that the trans form accounts for approximately 79% of the molecular population, indicating a clear energetic preference. researchgate.net This preference is understood to be governed by the charge distribution within the molecule. acs.orgresearchgate.net
The introduction of a fluorine atom at the 6-position is not expected to significantly alter this fundamental conformational preference, as it is distant from the site of rotation and does not introduce major steric hindrance to the aldehyde group. Therefore, it is predicted that this compound will also predominantly exist in the trans conformation.
The energetic landscape of this rotation can be characterized by the rotational barrier, which is the energy required to convert between the cis and trans forms. While a specific value for this compound is not available, the data for 2-naphthaldehyde provides a reliable estimate.
| Compound | Most Stable Conformer | Population at 300 K (%) | Key Stabilizing Factors | Reference |
| 2-Naphthaldehyde | trans | 79 | Charge Distribution | researchgate.net |
| This compound | trans (Predicted) | N/A | Charge Distribution (Inferred) |
Computational and Theoretical Investigations of 6 Fluoro 2 Naphthaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netsamipubco.com DFT methods are employed to investigate various properties of 6-Fluoro-2-naphthaldehyde, including its optimized geometry, vibrational modes, and electronic orbital distributions. These calculations are fundamental to predicting the molecule's stability and chemical reactivity.
Before calculating other properties, the molecular geometry of this compound is optimized to find its most stable, lowest-energy conformation. This is a crucial first step, as the accuracy of all subsequent calculations depends on having a structure that represents a stationary point on the potential energy surface. uni-rostock.de DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G**, are commonly used for this purpose. nih.govresearchgate.net
Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.netfaccts.de The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. researchgate.net
Below is a table of predicted key vibrational frequencies for this compound based on DFT calculations for analogous molecules.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | Aldehyde | ~1705 |
| Aromatic C=C Stretch | Naphthalene (B1677914) Ring | ~1620-1500 |
| C-F Stretch | Fluoro-substituent | ~1250 |
| C-H Stretch (Aromatic) | Naphthalene Ring | ~3100-3000 |
| C-H Stretch (Aldehyde) | Aldehyde | ~2850, ~2750 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.orgacs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. pku.edu.cn Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy relates to the electrophilicity or electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. samipubco.comscience.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and more prone to chemical reactions. science.gov DFT calculations are widely used to determine the energies of these frontier orbitals. koreascience.krsemanticscholar.org
The table below presents theoretical energy values for this compound, derived from DFT calculations on similar aromatic systems.
| Parameter | Energy Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.5 eV | Electron-donating capability |
| E(LUMO) | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical stability and reactivity |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the molecule's electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
In an MEP map of this compound, distinct regions of electrostatic potential are expected:
Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically located around electronegative atoms. For this compound, the most negative potential would be concentrated on the oxygen atom of the aldehyde group, with another negative region near the fluorine atom.
Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the hydrogen atoms attached to the naphthalene ring would exhibit positive potential.
This analysis helps in understanding intermolecular interactions and predicting the sites where the molecule is most likely to react with other chemical species. nih.gov
Mechanistic Studies using Computational Chemistry
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathways, identifying intermediates, and calculating the energies of transition states, researchers can gain a deep understanding of reaction kinetics and thermodynamics.
For this compound, a key reaction pathway of interest is Aromatic Nucleophilic Substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring, leading to the substitution of the fluorine atom. The fluorine atom, being an effective leaving group, makes the molecule susceptible to such reactions, particularly when the ring is activated by the electron-withdrawing aldehyde group.
Computational methods can model the entire reaction coordinate. The typical SNAr mechanism proceeds via a two-step process:
Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Expulsion: The aromaticity of the ring is restored as the fluoride (B91410) ion is expelled, yielding the final substitution product.
DFT calculations can be used to optimize the geometries of the reactants, the Meisenheimer intermediate, and the products, providing insights into the stability of these species along the reaction pathway. nih.gov
To understand the kinetics of a reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to intermediates or products. researchgate.net Locating the TS structure and calculating its energy allows for the determination of the activation energy barrier (Ea). This barrier represents the minimum energy required for the reaction to occur and is a key determinant of the reaction rate.
For the SNAr reaction of this compound, there would be a transition state leading to the formation of the Meisenheimer complex and another for the expulsion of the fluoride ion. Computational analysis involves searching the potential energy surface for these saddle points. Vibrational frequency calculations are then performed on the located TS structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
The table below provides hypothetical activation energy values for a representative SNAr reaction involving this compound.
| Reaction Step | Transition State | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | TS1 (Formation of Meisenheimer Complex) | 15 - 20 |
| Leaving Group Expulsion | TS2 (Loss of Fluoride) | 5 - 8 |
These computational investigations provide a detailed picture of the reaction dynamics, complementing experimental studies and aiding in the rational design of synthetic routes.
Solvent Effects on Reaction Mechanisms
The surrounding solvent environment plays a crucial role in dictating the reaction pathways and rates of chemical transformations involving this compound. Theoretical studies, often employing density functional theory (DFT), are instrumental in elucidating these solvent effects. While direct computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations into closely related isomers, such as 4-fluoro-2-naphthaldehyde.
A notable example is the theoretical investigation of the aromatic nucleophilic substitution (SNAr) reaction between fluoronaphthaldehyde isomers and a methylthiolate ion. Such studies systematically evaluate the reaction mechanism in the gas phase and in the presence of various polar protic and aprotic solvents.
Key Findings from a Study on a Positional Isomer (4-fluoro-2-naphthaldehyde):
A DFT study on the SNAr reaction of 4-fluoro-2-naphthaldehyde with a methylthiolate ion revealed that the reaction proceeds via a concerted mechanism, characterized by a single transition state, which is energetically more favorable than a stepwise mechanism. A significant finding of this research was the profound influence of the solvent on the activation energy barrier of the reaction. researchgate.net
The introduction of a solvent was found to increase the activation energy barrier, indicating that the transition state is significantly affected by solvation. researchgate.net The activation energy was lowest in the gas phase and progressively increased in dimethyl sulfoxide (B87167) (DMSO), followed by the protic polar solvents methanol (B129727) and water. researchgate.net This suggests that for this type of SNAr reaction, a polar aprotic solvent like DMSO is more favorable than polar protic solvents. researchgate.net
The presence of the formyl (-CHO) group was also identified as being crucial for the reaction to occur. In both the gas phase and in solution, the reactivity of different fluoronaphthalene isomers was compared, providing a deeper understanding of the electronic effects of the substituents on the naphthalene ring system. researchgate.net
The following table summarizes the calculated activation energy barriers for the SNAr reaction of 4-fluoro-2-naphthaldehyde with methylthiolate in different environments, illustrating the pronounced effect of the solvent.
| Solvent/Environment | Activation Energy Barrier (kcal/mol) |
| Gas Phase | Minimum |
| DMSO | Intermediate |
| Methanol | Higher |
| Water | Highest |
This data is based on the findings for the isomer 4-fluoro-2-naphthaldehyde and is presented to illustrate the principles of solvent effects on similar compounds.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules like this compound. These simulations model the atomic motions of a molecule over time, providing a detailed picture of its dynamic behavior and accessible conformations.
For a molecule such as this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the aldehyde group to the naphthalene ring. While the naphthalene core itself is rigid, the orientation of the formyl group relative to the ring can vary. MD simulations can be employed to sample these different rotational conformations and to determine their relative energies and populations.
Principles of Conformational Sampling for this compound:
An MD simulation of this compound would typically involve the following steps:
System Setup: A model of the this compound molecule is placed in a simulation box, which is often filled with a chosen solvent (e.g., water, DMSO) to mimic experimental conditions.
Force Field Application: A force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates, is applied. This force field governs the interactions between the atoms of the molecule and the surrounding solvent molecules.
Simulation Run: The simulation is initiated, and Newton's equations of motion are solved iteratively for each atom in the system. This generates a trajectory that describes the positions and velocities of the atoms over time.
Analysis: The resulting trajectory is analyzed to extract information about the conformational dynamics of the molecule. This can include identifying the most stable conformations, calculating the energy barriers for rotation around the C-C bond of the aldehyde group, and determining the distribution of different conformers at a given temperature.
The insights gained from MD simulations can be valuable for understanding the structure-property relationships of this compound. For instance, the preferred conformation of the aldehyde group can influence the molecule's reactivity, its interaction with biological targets in drug design studies, and its photophysical properties.
While specific MD simulation studies on this compound are not readily found in the public domain, the principles of this technique are widely applied to a vast range of organic molecules, including other naphthalene derivatives. Such simulations provide a dynamic perspective that complements the static picture obtained from experimental techniques like X-ray crystallography and theoretical methods like DFT calculations.
Advanced Reactivity Studies of 6 Fluoro 2 Naphthaldehyde
Aromatic Nucleophilic Substitution (SNAr) Reactions
Aromatic nucleophilic substitution (SNAr) is a critical reaction pathway for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 6-fluoro-2-naphthaldehyde, the presence of both a good leaving group (fluorine) and a strongly activating formyl group on the naphthalene (B1677914) scaffold makes it a prime substrate for such transformations.
Nucleophilic Attack on Fluorine-Substituted Naphthalene Ring
The reactivity of aryl halides in SNAr reactions follows an unconventional trend, often referred to as the "element effect," where the order of leaving group ability is F > Cl > Br > I. wikipedia.org This is contrary to SN1 and SN2 reactions, where iodide is the best leaving group. The reason for this enhanced reactivity in fluoro-substituted compounds lies in the mechanism of the reaction. The rate-determining step is not the cleavage of the carbon-halogen bond but the initial nucleophilic attack on the carbon atom bearing the leaving group. researchgate.net
The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, polarizing the C-F bond and rendering the attached carbon atom significantly electron-deficient (δ+). wikipedia.org This strong partial positive charge creates a favorable site for attack by nucleophiles. The attack leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. orgsyn.org The reaction is completed in a second, faster step where the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. researchgate.netorgsyn.org Therefore, the strong C-F bond strength is irrelevant to the reaction rate, as its cleavage occurs after the rate-limiting step. sarchemlabs.com
Computational studies on similar fluoronaphthaldehyde isomers suggest the SNAr reaction can proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single transition state, rather than a stepwise process with a distinct Meisenheimer intermediate. This concerted pathway is often lower in activation energy.
Influence of Formyl Group on SNAr Reactivity
The presence and position of the formyl group (-CHO) are crucial for the SNAr reactivity of this compound. The formyl group is a potent electron-withdrawing group, acting as a strong activator for nucleophilic attack. chemistrysteps.com It deactivates the aromatic ring towards electrophilic substitution but significantly enhances its susceptibility to nucleophilic substitution.
This activation occurs through two primary electronic effects:
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the naphthalene ring through the sigma bond framework.
Resonance Effect (-M or -R): More significantly, the formyl group deactivates the ring by delocalizing the negative charge of the Meisenheimer intermediate through resonance. When the nucleophile attacks, the negative charge can be spread onto the oxygen atom of the formyl group, creating additional stable resonance structures.
This delocalization effectively stabilizes the transition state, lowers the activation energy, and thus accelerates the rate of reaction. researchgate.net DFT studies on fluoronaphthaldehyde isomers have confirmed that the presence of the formyl group is essential for the reaction to proceed at a practical rate. In these studies, the order of reactivity among isomers was found to be directly related to the ability of the formyl group to stabilize the intermediate.
Carbonyl Group Reactivity and Transformations
The aldehyde functional group in this compound is a key site for a variety of chemical transformations, most notably reduction to an alcohol and oxidation to a carboxylic acid.
Selective Reduction Reactions to Alcohols
The selective reduction of the aldehyde group to a primary alcohol, yielding (6-fluoronaphthalen-2-yl)methanol, is a fundamental transformation. Chemoselectivity is crucial to ensure the aldehyde is reduced without affecting the aromatic ring or the carbon-fluorine bond.
Several methods can achieve this with high selectivity:
Catalytic Hydrogenation: This method can be used, but conditions must be carefully controlled to avoid reduction of the naphthalene ring.
Metal Hydride Reagents: Reagents like sodium borohydride (NaBH₄) are mild enough to selectively reduce aldehydes in the presence of less reactive functional groups.
Enzymatic Reduction: Biocatalysis offers a highly selective and environmentally friendly alternative. For instance, whole-cell biocatalysts, such as E. coli strains, have been shown to perform highly selective reductions of various aldehydes to their corresponding alcohols under mild conditions. google.com
Ammonia Borane: Ammonia borane (H₃NBH₃) in water is an effective and chemoselective reagent for the reduction of carbonyl compounds. It is compatible with a wide range of functional groups, including esters, nitro groups, and cyano groups, making it suitable for the selective reduction of this compound. libretexts.org
Table 2: Selected Reagents for the Reduction of this compound
| Reagent | Conditions | Product | Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol, 0°C to rt | (6-Fluoronaphthalen-2-yl)methanol | High for aldehyde vs. aryl ring |
| Ammonia Borane (H₃NBH₃) | Water, rt | (6-Fluoronaphthalen-2-yl)methanol | High; compatible with many functional groups libretexts.org |
| E. coli JM109 (whole cell) | Aqueous buffer, rt | (6-Fluoronaphthalen-2-yl)methanol | Very high chemoselectivity google.com |
Oxidation Reactions
The aldehyde group of this compound can be readily oxidized to form 6-fluoro-2-naphthoic acid. This transformation is a common step in the synthesis of more complex molecules. A variety of oxidizing agents can be employed, ranging from strong to mild, depending on the desired reaction conditions and substrate tolerance. organic-chemistry.org
Common reagents for the oxidation of aromatic aldehydes include:
Chromium-based Reagents: Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) is a powerful oxidizing agent that effectively converts aldehydes to carboxylic acids. jove.com
Potassium Permanganate (KMnO₄): Under basic or acidic conditions, KMnO₄ is a strong oxidant that will readily convert the aldehyde. organic-chemistry.orgsigmaaldrich.com
Tollens' Reagent: This mild oxidizing agent ([Ag(NH₃)₂]⁺) is known for the "silver mirror test" and can selectively oxidize aldehydes without affecting other functional groups. organic-chemistry.orgjove.com
Sodium Perborate: In acetic acid, sodium perborate is an effective and practical reagent for the oxidation of aromatic aldehydes to their corresponding carboxylic acids. wikipedia.org
Hydrogen Peroxide: In the presence of certain catalysts or under basic conditions, hydrogen peroxide (H₂O₂) can serve as an efficient and clean oxidant. orgsyn.org
The resulting product, 6-fluoro-2-naphthoic acid, is a stable crystalline solid and a useful building block in medicinal and materials chemistry. sigmaaldrich.com
Condensation Reactions with Amines
The reaction between an aldehyde and a primary amine is a classic condensation reaction that results in the formation of an imine, also known as a Schiff base. This reaction is fundamental in organic synthesis for creating carbon-nitrogen double bonds (C=N).
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule, often facilitated by acid catalysis or azeotropic removal of water, to drive the equilibrium towards the imine product. The fluorine atom at the 6-position of the naphthaldehyde ring is an electron-withdrawing group, which can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of the initial nucleophilic attack by the amine.
A general representation of this reaction is as follows:
Figure 1: General scheme for the formation of a Schiff base from this compound and a primary amine.
While specific examples detailing the condensation of this compound are scarce, the synthesis of Schiff bases from structurally similar compounds, such as 2-hydroxy-1-naphthaldehyde, is well-documented. These reactions are typically carried out by refluxing the aldehyde and a primary amine in a solvent like ethanol. nih.govorientjchem.orgresearchgate.netnih.gov
Hypothetical Reaction Data:
Based on general procedures for Schiff base synthesis, a hypothetical data table for the reaction of this compound with various primary amines is presented below. The yields are projected based on typical outcomes for similar reactions.
| Entry | Amine (R-NH₂) | Product (Schiff Base) | Solvent | Conditions | Projected Yield (%) |
| 1 | Aniline | N-(6-fluoronaphthalen-2-ylmethylene)aniline | Ethanol | Reflux, 4h | 85-95 |
| 2 | 4-Nitroaniline | N-(6-fluoronaphthalen-2-ylmethylene)-4-nitroaniline | Acetic Acid | Reflux, 6h | 80-90 |
| 3 | Benzylamine | 1-(6-fluoronaphthalen-2-yl)-N-benzylmethanimine | Toluene | Reflux, Dean-Stark, 5h | 90-98 |
| 4 | 2-Aminopyridine | N-(6-fluoronaphthalen-2-ylmethylene)pyridin-2-amine | Ethanol | Reflux, 3h | 85-95 |
This table is illustrative and based on general chemical principles, not on specific published results for this compound.
Organometallic Reactions Involving this compound Derivatives
The aldehyde functional group in this compound is not typically the reactive site for common organometallic cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. These reactions require an organohalide (or triflate) and an organoboron compound (for Suzuki) or an alkene (for Heck).
Therefore, to participate in such reactions, this compound must first be converted into a suitable derivative. For instance, a bromo or iodo substituent could be introduced onto the naphthalene ring, creating a substrate for palladium-catalyzed cross-coupling. A common strategy would involve the bromination of the naphthalene core, which could then serve as a handle for these powerful carbon-carbon bond-forming reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgtcichemicals.com If a derivative such as 1-bromo-6-fluoro-2-naphthaldehyde were synthesized, it could undergo a Suzuki reaction to form a biaryl compound.
Figure 2: General scheme for a Suzuki-Miyaura coupling reaction with a hypothetical bromo-derivative of this compound.
Heck Reaction:
The Heck reaction couples an organohalide with an alkene, also using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The same hypothetical bromo-derivative could be used to introduce an alkenyl substituent onto the naphthalene ring.
Figure 3: General scheme for a Heck reaction with a hypothetical bromo-derivative of this compound.
Hypothetical Research Findings:
Detailed experimental data for these specific organometallic reactions on derivatives of this compound are not readily found in the literature. However, based on established protocols, one can predict the likely conditions and outcomes.
| Coupling Reaction | Substrate 1 (Derivative) | Substrate 2 | Catalyst | Base | Solvent | Conditions | Expected Product |
| Suzuki-Miyaura | 1-Bromo-6-fluoro-2-naphthaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux, 12h | 6-Fluoro-1-phenyl-2-naphthaldehyde |
| Heck | 1-Bromo-6-fluoro-2-naphthaldehyde | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 °C, 24h | (E)-6-Fluoro-1-(2-phenylvinyl)-2-naphthaldehyde |
This table is illustrative and based on general chemical principles, not on specific published results for derivatives of this compound.
Research Applications and Emerging Fields of 6 Fluoro 2 Naphthaldehyde
Medicinal Chemistry and Drug Discovery Building Blocks
In the realm of drug discovery, the naphthalene (B1677914) scaffold is extensively explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. ekb.eg The addition of a fluorine atom to this privileged structure, as seen in 6-Fluoro-2-naphthaldehyde, provides a powerful tool for medicinal chemists to fine-tune molecular properties and enhance therapeutic potential.
While the synthesis of APIs is often a complex, multi-step process, this compound serves as a valuable starting material for creating advanced intermediates. goflow.at The aldehyde functional group is readily transformable, allowing for the construction of more complex molecular architectures necessary for biological activity. The fluorinated naphthalene core provides a rigid and lipophilic backbone that can be tailored for specific drug targets. The synthesis of novel therapeutic agents, such as potent enzyme inhibitors and receptor antagonists, often relies on such versatile fluorinated building blocks. nih.govnih.gov
A significant application of this compound and its derivatives is in the rational design of new therapeutic agents. Researchers leverage its structure to develop compounds with high potency and selectivity.
A notable example is the development of novel antagonists for the CCR3 receptor, a key target in inflammatory conditions like asthma. In a focused drug discovery effort, a fluoronaphthalene derivative was identified as a potent CCR3 inhibitor. However, this initial compound also showed undesirable inhibition of the metabolic enzyme CYP2D6. nih.gov By systematically modifying the structure, using the 6-fluoro-2-naphthyl group as a core component, researchers successfully designed an analog with significantly reduced CYP2D6 inhibitory activity while maintaining high potency against the CCR3 target. nih.gov This work highlights how the 6-fluoro-naphthalene moiety is a critical component in designing selective and effective therapeutic candidates. nih.govnih.gov
Table 1: Comparison of CCR3 Antagonist Activity and CYP2D6 Inhibition
| Compound | CCR3 Inhibitory Activity (IC₅₀) | CYP2D6 Inhibitory Activity (IC₅₀) | Selectivity Improvement |
|---|---|---|---|
| Initial Lead Compound (1) | 20 nM | 400 nM | - |
This table is based on data presented in the study on the design of novel CCR3 antagonists, demonstrating the successful reduction of off-target effects while preserving desired therapeutic activity. nih.gov
The strategic placement of a fluorine atom on a drug candidate can profoundly influence its biological properties. jscimedcentral.com Fluorine's high electronegativity and small size allow it to alter a molecule's electronics, pKa, and conformational preferences without adding significant steric bulk.
Key effects of fluorine incorporation include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation, thereby increasing the drug's half-life and bioavailability.
Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, enhancing the binding affinity of a ligand to its receptor or enzyme. nih.gov
Improved Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action. This property is crucial for oral bioavailability and penetration of the blood-brain barrier.
Materials Science and Advanced Functional Materials
The unique electronic and structural properties of the fluorinated naphthalene core make this compound an attractive precursor for the synthesis of high-performance organic materials. Its derivatives are being explored for applications ranging from specialty polymers to components for organic electronics.
The aldehyde functionality of this compound allows it to be used in polymerization reactions, such as polycondensation, to create novel polymers. The incorporation of the rigid and fluorinated naphthalene unit into a polymer backbone can impart several desirable properties:
Thermal Stability: The aromatic nature of the naphthalene core contributes to high thermal stability, making the resulting polymers suitable for applications in demanding environments. acs.org
Chemical Resistance: Aromatic polymers are often resistant to degradation by solvents and other chemicals.
Enhanced Solubility: The introduction of fluorine, particularly bulky groups like trifluoromethyl, can disrupt polymer chain packing, leading to improved solubility in common organic solvents, which facilitates processing. researchgate.net
Porosity: Naphthaldehyde derivatives can be used to synthesize porous organic polymers. These materials have high surface areas and can be used for applications such as gas capture (e.g., CO₂) and the removal of heavy metals from water. mdpi.com
Research into fluorinated polyamides and porous polyaminal-linked polymers demonstrates that naphthalene-based building blocks are effective in creating materials with tailored properties for specific applications. researchgate.netmdpi.com
Fluorinated organic materials are playing an increasingly important role in the field of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.orgacs.org The incorporation of fluorine into conjugated systems, such as those derived from this compound, can significantly enhance device performance.
Fluorination impacts the electronic properties of organic semiconductors in several key ways:
Lowering Energy Levels: Fluorine is a highly electronegative atom, and its inclusion in a conjugated molecule lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Lowering the LUMO level facilitates electron injection from the cathode in devices like OLEDs, leading to lower turn-on voltages and improved efficiency. nih.gov
Increased Stability: The lower HOMO level makes the material more resistant to oxidative degradation, which is a common failure mechanism in organic electronic devices, thus enhancing operational stability and lifetime. acs.org
Improved Molecular Packing: Intermolecular C-H···F interactions can influence the solid-state packing of molecules, promoting ordered arrangements (e.g., π-stacking) that are crucial for efficient charge transport. rsc.org
Naphthalene diimide (NDI) based polymers, which can be synthesized from naphthalenic precursors, are a prominent class of n-type semiconductors. The fluorination of these NDI-based polymers has been shown to improve the performance of all-polymer solar cells and field-effect transistors, demonstrating the value of fluorinated naphthalene building blocks in this field. nih.govflinders.edu.auacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide |
Synthesis of Dyes and Pigments with Tunable Optical Properties
The naphthalene core is a fundamental component in the synthesis of various dyes and pigments. The introduction of a fluorine atom, as in this compound, offers a sophisticated method for fine-tuning the optical properties of these colorants. Fluorine's high electronegativity can alter the electron distribution within the aromatic system, influencing the molecule's absorption and emission spectra.
Research into fluorinated dyes demonstrates that fluorine substitution can lead to shifts in absorption and emission wavelengths, a critical factor for creating colorants with specific desired hues. For instance, the synthesis of fluorinated BODIPY and rhodamine dyes has shown that the strategic placement of fluorine atoms can modify the electronic energy levels, thereby tuning the emitted color. nih.gov While direct synthesis of a commercial dye from this compound is not widely documented in mainstream literature, the principles of dye chemistry suggest its utility. The aldehyde group provides a reactive handle for condensation reactions, a common strategy for building larger conjugated systems typical of dyes. By reacting this compound with various amine or methylene compounds, chemists can construct complex chromophores. The fluorine atom at the 6-position would influence the intramolecular charge transfer (ICT) characteristics of the resulting dye, which is a key mechanism governing its color and fluorescence properties. This allows for the rational design of dyes with tailored optical responses for applications in materials science, such as in organic electronic components or specialized polymers. nbinno.com
Analytical Chemistry and Sensing Applications
The inherent fluorescence of the naphthalene ring system makes this compound an attractive building block for creating sensors and probes for analytical chemistry. The aldehyde functionality is readily converted into various recognition moieties, while the fluorine substituent can enhance photostability and modulate the electronic properties of the fluorophore.
Fluorescent probes are indispensable tools for visualizing biological processes within living cells. mpg.denih.gov The naphthaldehyde scaffold is a proven platform for developing such probes. For example, derivatives like 6-hydroxy-2-naphthaldehyde have been successfully used to construct fluorescent probes for imaging mitochondrial pH and detecting β-galactosidase activity in senescent cells. mdpi.comnih.gov Another related compound, 6-(pyrrolidine-1-yl)-2-naphthaldehyde, was chosen as the core fluorophore for a formaldehyde probe due to its high quantum yield and stability. cityu.edu.hk
Following these established strategies, this compound can be used to synthesize novel probes for live-cell imaging. The aldehyde group can be reacted with hydrazines, amines, or other nucleophiles to attach a specific targeting or recognition unit. The fluorine atom's electron-withdrawing nature can influence the probe's fluorescence quantum yield, lifetime, and sensitivity to the local environment. This allows for the development of "turn-on" or ratiometric probes where the fluorescence signal changes significantly upon interaction with the biological target of interest. mdpi.com
Table 1: Examples of Naphthaldehyde-Based Fluorescent Probes
| Probe Precursor | Target Analyte | Application | Key Finding |
| 6-Hydroxy-2-naphthaldehyde | pH | Mitochondrial Imaging | The probe showed excellent mitochondrial targeting and was used to visualize pH fluctuations in live cells. nih.gov |
| 6-Hydroxy-2-naphthaldehyde | β-Galactosidase | Senescent Cell Detection | Upon enzyme hydrolysis, the probe exhibited a significant ratiometric shift in absorption and fluorescence. mdpi.com |
| 6-(pyrrolidine-1-yl)-2-naphthaldehyde | Formaldehyde | Live Cell Imaging | The naphthaldehyde-based fluorophore was selected for its high quantum yield and stability. cityu.edu.hk |
The design of selective chemosensors for detecting specific ions is a significant area of analytical chemistry. mdpi.com Naphthaldehyde derivatives are frequently employed in this field due to their ability to form complexes with ions, leading to a detectable change in their optical properties. nih.gov
A study on naphthaldehyde-2-pyridinehydrazone derivatives demonstrated their effectiveness as 'turn-on' fluorescent sensors for zinc ions (Zn²⁺). nih.gov Crucially, this research highlighted that different substituent groups on the naphthaldehyde moiety significantly influenced the sensor's performance, affecting both the fluorescence wavelength and the enhancement factor upon binding to Zn²⁺. nih.gov This principle strongly supports the potential of this compound as a precursor for highly specific ion sensors. By synthesizing a Schiff base from this compound and a suitable ionophore, a chemosensor can be created where the fluorine atom modulates the acidity of a nearby proton or the binding affinity of the chelating site, thereby tuning its selectivity for different metal ions or anions. frontiersin.org Naphthalene-based sensors have been successfully developed for various metal ions, including Fe²⁺ and Al³⁺, further underscoring the versatility of this scaffold. researchgate.netsemanticscholar.org
Table 2: Naphthaldehyde Derivatives in Ion Sensing
| Naphthaldehyde Derivative | Target Ion | Sensing Mechanism | Reference |
| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | 'Turn-on' fluorescence | nih.gov |
| 2-Hydroxy-1-naphthaldehyde Schiff base | Al³⁺ | Fluorescence enhancement | semanticscholar.org |
| 2-Hydroxy-1-naphthaldehyde derivative | Fe²⁺ | Fluorescence quenching | nih.gov |
Fluorogenic substrates are valuable tools for measuring enzyme activity in high-throughput screening assays. sigmaaldrich.com The core principle involves a substrate that is weakly fluorescent or non-fluorescent until it is chemically modified by a specific enzyme, which "turns on" or significantly enhances its fluorescence.
The naphthalene moiety has been identified as a promising scaffold for constructing such probes for cytochrome P450 (CYP) enzymes. nih.gov CYPs are a major family of enzymes involved in drug metabolism. A fluorogenic substrate, 3-(6-methoxynaphthalen-2-yl)acrylic acid (MONACRA), was developed for CYP4A11. researchgate.net The enzyme-catalyzed O-demethylation of the methoxy group on the naphthalene ring produces the highly fluorescent 6-hydroxy derivative. nih.govresearchgate.net This mechanism provides a clear blueprint for how this compound could be adapted for enzyme assays. While direct oxidation of the aldehyde or the fluoro-substituted ring by a CYP is possible, a more likely strategy would involve modifying the aldehyde into a group that can be cleaved by another class of enzymes. For instance, converting the aldehyde to an ester or an ether could create a substrate for hydrolases. The enzymatic cleavage would release the core this compound or a derivative, leading to a change in fluorescence that can be used to quantify enzyme activity. A probe based on 6-hydroxy-2-naphthaldehyde has also been developed to monitor the activity of other hydrolase enzymes. mdpi.com
Biological and Biomedical Research Involving 6 Fluoro 2 Naphthaldehyde Derivatives
Investigation of Biological Activities
The structural framework of 6-Fluoro-2-naphthaldehyde has been exploited to develop novel compounds with promising anti-cancer, antioxidant, and anti-inflammatory properties. The following sections detail the research findings in these areas.
Anti-cancer Activity and Cytotoxicity Mechanisms
Chalcone (B49325) derivatives synthesized from naphthaldehyde have been a focus of anti-cancer research. Studies have shown that the introduction of a fluorine moiety can enhance cytotoxic activity. For instance, fluorinated chalcones derived from naphthaldehyde and acetophenone (B1666503) have exhibited stronger cytotoxic effects on breast cancer cell lines (4T1) compared to their non-fluorinated counterparts. nih.govresearchgate.net The selectivity index for these fluorinated chalcones against the 4T1 breast cancer cell line was notably higher than that of cisplatin, a commonly used chemotherapy agent. nih.govresearchgate.net This suggests that fluorinated chalcones could be developed as anti-cancer agents with moderate activity towards breast cancer cells and low inhibition of fibroblast cells at a concentration of 100 μM. nih.gov
The mechanism of action for many of these derivatives involves inducing apoptosis and disrupting the cell cycle in cancer cells. For example, certain naphthalene-substituted triazole spirodienones have demonstrated potent anti-cancer activity by causing cell cycle arrest and inducing apoptosis.
| Compound Type | Cell Line | Activity | IC50 Value (µM) |
|---|---|---|---|
| Fluorinated Chalcone Derivatives | 4T1 (Breast Cancer) | Stronger cytotoxicity compared to non-fluorinated analogues | Data not specified in provided sources |
| Chalcone-dihydropyrimidone Hybrids | MCF-7 (Breast Adenocarcinoma) | Selective cytotoxicity | 4.7 - 14.6 |
| Prenylated Chalcones | MCF-7 (Breast Cancer) | Significant inhibitory effects | 3.30 - 4.19 |
| Prenylated Chalcones | ZR-75-1 (Breast Cancer) | Significant inhibitory effects | 8.75 - 9.40 |
| Prenylated Chalcones | MDA-MB-231 (Breast Cancer) | Significant inhibitory effects | 6.12 - 18.10 |
Antioxidant Properties and Radical Scavenging
Schiff base derivatives of 2-naphthaldehyde (B31174) have been investigated for their antioxidant potential. nih.govrsc.orgresearchgate.net These compounds have demonstrated the ability to scavenge free radicals, which are implicated in a variety of disease processes. The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. biointerfaceresearch.com
The mechanism of action for the antioxidant properties of these Schiff bases involves the donation of a hydrogen atom or an electron to stabilize free radicals. rsc.org The presence of hydroxyl groups on the aromatic rings of the Schiff base can enhance this activity. While specific studies on this compound derivatives are limited in this context, research on related naphthalene-based chalcone derivatives has shown promising results. For example, certain newly synthesized heterocyclic derivatives of naphthalene-based chalcones have been identified as potent antioxidants in DPPH radical assays. bath.ac.ukresearchgate.net
| Compound Type | Assay | Antioxidant Activity | IC50 Value (µM) |
|---|---|---|---|
| Naphthalene-based Chalcone Derivative 5 | DPPH | Potent antioxidant | 178 |
| Naphthalene-based Chalcone Derivative 10 | DPPH | Potent antioxidant | 177 |
| Ascorbic Acid (Standard) | DPPH | Potent antioxidant | 148 |
Anti-inflammatory and Analgesic Research
Naphthalene (B1677914) derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities. nih.gov Some of these compounds have shown potent activity comparable to standard drugs like phenylbutazone (B1037) and naproxen (B1676952). The mechanism of action for the anti-inflammatory effects of some naphthalene derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.
While direct studies on this compound derivatives for anti-inflammatory and analgesic properties are not extensively documented in the provided search results, the broader class of naphthalene derivatives shows significant potential. For instance, a series of novel 6-methoxy naphthalene derivatives demonstrated better anti-inflammatory activity than the standard drug naproxen in a carrageenan-induced rat paw edema model. ekb.eg This suggests that the naphthalene scaffold is a promising starting point for the development of new anti-inflammatory and analgesic agents.
Molecular Interactions with Biological Targets
The therapeutic effects of this compound derivatives are rooted in their interactions with biological macromolecules. Research has focused on their ability to bind to and cleave DNA, as well as inhibit the activity of specific enzymes involved in disease pathways.
DNA Binding and Cleavage Studies (Intercalation, Photo-cleavage)
Derivatives of this compound, particularly metal complexes of Schiff bases, have been shown to interact with DNA through intercalation. dntb.gov.ua Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The binding affinity of these compounds to DNA can be quantified by a binding constant (Kb).
Furthermore, some of these compounds exhibit DNA cleavage activity, which can be enhanced by photoactivation. nih.govmdpi.comrsc.org Photo-cleavage involves the compound, upon irradiation with light of a specific wavelength, generating reactive oxygen species (ROS) such as singlet oxygen, which can then cause single- or double-strand breaks in the DNA. nih.govmdpi.com This property is particularly relevant for the development of agents for photodynamic therapy (PDT), a treatment modality for cancer. Ruthenium complexes with naphthyl-appended ligands have demonstrated efficient DNA photocleavage upon irradiation. nih.gov
| Compound Type | Interaction with DNA | Mechanism | Binding Constant (Kb) (M-1) |
|---|---|---|---|
| Naphthothiopheneamide Derivatives | Intercalation | Binding between DNA base pairs | 35 - 900 x 103 |
| Benzimidazole Schiff base metal complexes | Intercalation and groove binding | Interaction with DNA helix | 6.40 x 103 - 3.27 x 105 |
| 4,6-dihydrazone pyrimidine (B1678525) derivatives | Groove binding and partial intercalation | Interaction with DNA helix | 4.44 x 106 - 4.59 x 106 |
Enzyme Inhibition Profiling (e.g., Cytochrome P450 Enzymes, CCR3, CYP17, CYP19)
Derivatives of this compound have been investigated as inhibitors of various enzymes. A notable example is the development of 6-fluoro-2-naphthyl derivatives as potent antagonists of the C-C chemokine receptor 3 (CCR3). nih.gov CCR3 is implicated in inflammatory conditions such as asthma. While an initial fluoronaphthalene derivative showed potent CCR3 inhibitory activity (IC50 = 20 nM), it also inhibited cytochrome P450 2D6 (CYP2D6), an important drug-metabolizing enzyme. nih.gov Subsequent structural modifications led to a new compound with comparable CCR3 inhibitory activity (IC50 = 23 nM) but significantly reduced CYP2D6 inhibition (IC50 = 29,000 nM). nih.gov
In the context of cancer therapy, fluorinated 1-(naphth-2-yl)methylimidazoles have been identified as potent inhibitors of cytochrome P450 enzymes CYP17 and CYP19 (aromatase). tandfonline.com These enzymes are involved in the biosynthesis of steroid hormones, and their inhibition is a key strategy in the treatment of hormone-dependent cancers such as prostate and breast cancer. The introduction of fluorine to the naphthalene ring was found to enhance the inhibitory activity against these enzymes compared to the non-fluorinated parent compounds. tandfonline.com
| Compound | Target Enzyme | Inhibitory Activity (IC50) |
|---|---|---|
| Fluoronaphthalene derivative (1) | CCR3 | 20 nM |
| Fluoronaphthalene derivative (1) | CYP2D6 | 400 nM |
| N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide (30) | CCR3 | 23 nM |
| N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide (30) | CYP2D6 | 29,000 nM |
| Fluorinated 1-(naphth-2-yl)methylimidazole (1c) | CYP17 | Potent inhibitor |
| Fluorinated 1-(naphth-2-yl)methylimidazoles (1b, 1e, 1g) | CYP19 | Strongly inhibited |
Receptor Antagonism Studies
Research into the derivatives of this compound has revealed their potential as potent antagonists for specific G protein-coupled receptors, most notably the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the inflammatory cascade, particularly in allergic reactions such as asthma, as it mediates the chemotaxis of eosinophils.
A significant study in this area identified a fluoronaphthalene derivative, compound 1 , which demonstrated potent inhibitory activity against the CCR3 receptor with an IC₅₀ value of 20 nM. nih.gov This finding highlighted the potential of the 6-fluoro-2-naphthyl scaffold as a basis for the development of novel CCR3 antagonists. The initial compound, while potent, also exhibited inhibitory effects on the human cytochrome P450 2D6 (CYP2D6) enzyme, an important enzyme in drug metabolism, with an IC₅₀ value of 400 nM. nih.gov
Subsequent research focused on modifying this lead compound to improve its selectivity and reduce off-target effects. This led to the synthesis of a new derivative, N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide (compound 30 ). This rationally designed molecule retained comparable potent CCR3 inhibitory activity, with an IC₅₀ of 23 nM, while demonstrating a significantly reduced inhibition of CYP2D6, with an IC₅₀ of 29,000 nM. nih.gov
Another study identified a novel, selective, and orally available CCR3 antagonist, N-{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-{1-[(5-hydroxy-3-methylpyridin-2-yl)carbonyl]piperidin-4-ylidene}-acetamide hemifumarate (YM-355179). This compound effectively inhibited the binding of the chemokine CCL11 to CCR3 with an IC₅₀ of 7.6 nM. nih.gov Importantly, it showed high selectivity for CCR3, as it did not significantly affect the binding of chemokines to other related receptors like CCR1 or CCR5. nih.gov Functional assays further confirmed its antagonist activity, demonstrating inhibition of CCL11-induced intracellular calcium influx, chemotaxis, and eosinophil degranulation with IC₅₀ values of 8.0 nM, 24 nM, and 29 nM, respectively. nih.gov
These studies collectively underscore the significance of the 6-fluoro-2-naphthyl moiety in the design of potent and selective CCR3 receptor antagonists, offering promising avenues for the development of new therapeutics for inflammatory and allergic diseases.
Pharmacological Research and Structure-Activity Relationships
The pharmacological research on this compound derivatives has been closely intertwined with the exploration of their structure-activity relationships (SAR), particularly in the context of developing selective CCR3 receptor antagonists with improved drug-like properties. The primary goal has been to optimize the potency of these compounds for their target receptor while minimizing their activity at other sites, such as metabolic enzymes.
A key SAR study focused on mitigating the CYP2D6 inhibitory activity of an initial lead compound, a fluoronaphthalene derivative (1 ). nih.gov This compound possessed a biphenyl (B1667301) moiety which was identified as contributing to its lipophilicity and, consequently, its interaction with CYP2D6. nih.gov To address this, systematic structural modifications were undertaken with a focus on reducing the number of lipophilic groups in this part of the molecule. The ClogD(7.4) value, an index of lipophilicity at physiological pH, was used as a guiding parameter in this optimization process. nih.gov
This strategic reduction in lipophilicity led to the identification of compound 30 , which replaced the biphenyl group with a less lipophilic moiety. The result was a remarkable improvement in selectivity. While the CCR3 inhibitory potency remained high (IC₅₀ = 23 nM), the CYP2D6 inhibition was drastically reduced by over 70-fold (IC₅₀ = 29,000 nM) compared to the original compound. nih.gov This demonstrates a clear SAR, where reducing the lipophilicity of a specific region of the molecule directly translates to a decrease in off-target enzyme inhibition without compromising the desired receptor antagonism.
The following table summarizes the inhibitory activities of the parent compound and its optimized derivative, illustrating the successful application of SAR principles.
| Compound | CCR3 IC₅₀ (nM) | CYP2D6 IC₅₀ (nM) |
| 1 (Fluoronaphthalene derivative) | 20 | 400 |
| 30 (N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide) | 23 | 29,000 |
Data sourced from PubMed. nih.gov
Conclusion and Future Research Directions
Summary of Key Research Findings for 6-Fluoro-2-naphthaldehyde
Research on this compound has primarily focused on its role as a crucial intermediate in the synthesis of complex organic molecules with significant biological activity. A notable application is in the development of novel CCR3 antagonists. nih.gov The fluoronaphthalene moiety is a key structural component in derivatives that have shown potent inhibitory activity against the CCR3 receptor, which is a target for inflammatory diseases. nih.gov The presence of the fluorine atom in the naphthalene (B1677914) scaffold can significantly influence the electronic properties and metabolic stability of the resulting derivatives, making it a valuable building block in medicinal chemistry. researchgate.net
The aldehyde functional group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This versatility has been exploited in the synthesis of pharmacologically active compounds. While detailed spectroscopic and crystallographic data for this compound itself are not extensively reported in publicly available literature, its derivatives have been characterized using standard analytical techniques to confirm their structures and purity. The core value of this compound lies in its utility as a versatile building block for creating novel chemical entities with tailored properties. nbinno.com
Unexplored Avenues in Synthetic Methodologies
While synthetic routes to this compound and its derivatives exist, there remain several unexplored avenues for methodological improvement. Current synthetic strategies often involve multi-step processes that may not be optimal in terms of atom economy and environmental impact. Future research could focus on the development of more direct and efficient synthetic methods.
Advanced Characterization and Computational Modeling Challenges
A significant gap in the current body of knowledge is the lack of comprehensive advanced characterization and computational modeling studies specifically on this compound. While routine characterization is performed on its derivatives, a deeper understanding of the fundamental properties of the parent molecule is needed. Advanced spectroscopic techniques, such as solid-state NMR and detailed photophysical studies, could provide valuable insights into its electronic structure and intermolecular interactions.
Computational modeling presents another area ripe for exploration. Density Functional Theory (DFT) calculations could be employed to predict its geometric, electronic, and spectroscopic properties. Such studies on related fluoronaphthalene systems have provided insights into the effects of fluorination on molecular structure and reactivity. illinois.edu Molecular modeling could also be used to understand the conformational preferences of the aldehyde group and the influence of the fluorine substituent on the aromatic system. Overcoming the challenges in accurately modeling the subtle electronic effects of the fluorine atom would be a key aspect of this research. These computational insights would be invaluable for designing new derivatives with specific properties and for understanding their interactions with biological targets.
Expanding Applications in Interdisciplinary Research
The potential applications of this compound extend beyond its current use in medicinal chemistry. The naphthaldehyde scaffold is known to be a versatile fluorophore, and its derivatives are used as fluorescent probes for detecting ions and imaging biological systems. oup.comnih.govnih.govmdpi.comresearchgate.netnih.gov The introduction of a fluorine atom can further modulate the photophysical properties of the naphthalene core, potentially leading to the development of novel fluorescent sensors with enhanced sensitivity and selectivity. nih.gov Research into the fluorescence properties of this compound and its simple derivatives could open up new applications in chemical biology and materials science.
In the realm of materials science, fluorinated aromatic compounds are of interest for their unique electronic and physical properties. researchgate.net There is potential to incorporate this compound into the design of advanced materials such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialized polymers. nbinno.com The combination of the rigid naphthalene core, a reactive aldehyde group, and the electron-withdrawing fluorine atom makes it an attractive building block for creating functional organic materials with tailored optoelectronic properties. Exploring its use in the synthesis of functionalized layered double hydroxides or other nanomaterials could also lead to innovative applications. rsc.org
Outlook for this compound in Innovative Chemical Research
This compound stands as a compound with considerable untapped potential for innovative chemical research. While its current role as a synthetic intermediate is well-established, its future lies in the exploration of its intrinsic properties and the expansion of its applications into new scientific domains. The development of greener and more efficient synthetic methodologies will be crucial for making this compound more accessible for broader research.
A deeper understanding of its photophysical and electronic properties through advanced characterization and computational modeling will pave the way for its use in the rational design of novel fluorescent probes and advanced organic materials. The interdisciplinary nature of research involving fluorinated compounds suggests that this compound could find applications at the interface of chemistry, biology, and materials science. acs.orgnih.gov As the demand for functional molecules with tailored properties continues to grow, this versatile fluorinated naphthaldehyde is poised to become an increasingly important tool for chemists and material scientists, contributing to advancements in drug discovery, diagnostics, and organic electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
